(S)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole
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Overview
Description
(S)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features a pyridine ring substituted with a methyl group and an oxazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with benzylamine in the presence of a suitable catalyst to form the oxazoline ring. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the temperature is maintained at around 80-100°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxazolone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazoline ring to an oxazolidine ring.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the methyl group can be replaced by other functional groups using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: Oxazolone derivatives.
Reduction: Oxazolidine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
(S)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Employed as a fluorescent probe for imaging cellular components due to its ability to penetrate cell membranes.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, as an antiviral agent, it may inhibit viral replication by targeting viral enzymes. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions and influencing their reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methyl-2-pyridyl)-4-phenyl-2-oxazoline: Similar structure but with a phenyl group instead of a benzyl group.
2-(6-Methyl-2-pyridyl)-4-methyl-2-oxazoline: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
(S)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, making it more effective in penetrating cell membranes and interacting with hydrophobic targets.
Properties
IUPAC Name |
(4S)-4-benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-6-5-9-15(17-12)16-18-14(11-19-16)10-13-7-3-2-4-8-13/h2-9,14H,10-11H2,1H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERMNSMASFMDOJ-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC(CO2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)C2=N[C@H](CO2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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